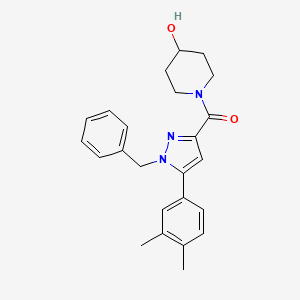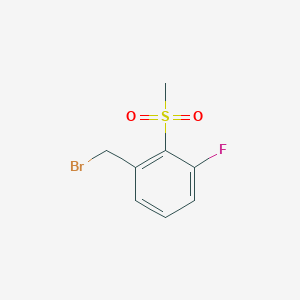![molecular formula C7H14N2O2S B12854974 2-(Methylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12854974.png)
2-(Methylsulfonyl)octahydropyrrolo[3,4-c]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfonyl)octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound with the molecular formula C7H14N2O2S and a molecular weight of 190.26326 g/mol This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrrole core with a methylsulfonyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)octahydropyrrolo[3,4-c]pyrrole can be achieved through the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . This method involves heating N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the corresponding N-phthalimidopyrrolidines. The reaction conditions typically require elevated temperatures and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfonyl)octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[3,4-c]pyrrole compounds.
Aplicaciones Científicas De Investigación
2-(Methylsulfonyl)octahydropyrrolo[3,4-c]pyrrole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfonyl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(Methylsulfonyl)octahydropyrrolo[3,4-c]pyrrole can be compared with other similar compounds, such as:
Octahydropyrrolo[3,4-c]pyrrole: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.
N-phthalimidoaziridines: Precursors used in the synthesis of this compound, containing aziridine and phthalimide moieties.
5-alkenyl-1,2,4-oxadiazoles: Compounds containing the oxadiazole moiety, used in the synthesis of N-phthalimidoaziridines.
The uniqueness of this compound lies in its specific structure and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H14N2O2S |
|---|---|
Peso molecular |
190.27 g/mol |
Nombre IUPAC |
5-methylsulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C7H14N2O2S/c1-12(10,11)9-4-6-2-8-3-7(6)5-9/h6-8H,2-5H2,1H3 |
Clave InChI |
FBUYJBNJVKMKHO-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CC2CNCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


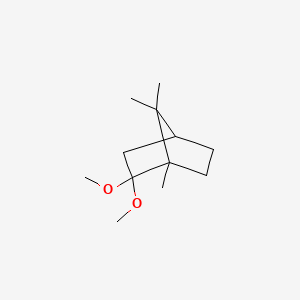


![4-Methyl-3-{[(3-methyloxetan-3-yl)methyl]amino}pentan-1-ol](/img/structure/B12854907.png)
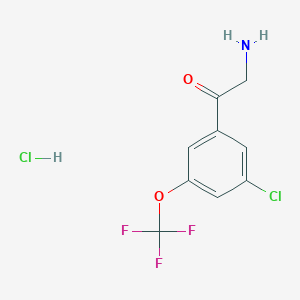
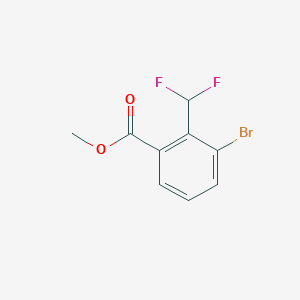
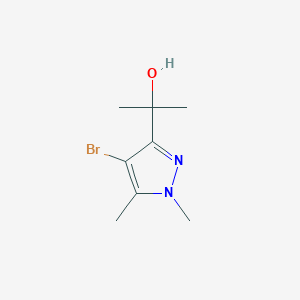
![7-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12854925.png)



